

Rehmannioside C (CAS No. 81720-07-2): An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Rehmannioside C	
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Abstract

Rehmannioside C, an iridoid glycoside isolated from the roots of Rehmannia glutinosa (Radix Rehmanniae Praeparata), is a phytochemical of growing interest within the scientific community. Identified by its Chemical Abstracts Service (CAS) number 81720-07-2, this compound has demonstrated a range of biological activities, most notably anti-inflammatory, hepatoprotective, and neuroprotective effects. Mechanistic studies, often in the context of the broader effects of Rehmannia extracts, suggest that Rehmannioside C may exert its therapeutic potential through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt). This technical guide provides a comprehensive overview of the current knowledge on Rehmannioside C, including its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its extraction, analysis, and in vitro evaluation are also presented to facilitate further research and development.

Physicochemical Properties

Rehmannioside C is a complex iridoid glycoside with the molecular formula $C_{21}H_{34}O_{14}$ and a molecular weight of approximately 510.49 g/mol . A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	
CAS Number	81720-07-2	
Molecular Formula	C21H34O14	
Molecular Weight	510.49 g/mol	
IUPAC Name	(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7R,7aS)-1,4a-dihydroxy-7-methyl-7-(2-oxoethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol	
Appearance	White to light yellow solid	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. [1] Soluble in DMSO at 100 mg/mL with ultrasonic assistance.[2]	
Botanical Source	Rehmannia glutinosa (Gaertn.) Libosch. ex Fisch. et Mey.[3]	
Purity	Commercially available in purities ranging from 95% to >99%.	
Storage	Store at 4°C for short-term and -20°C to -80°C for long-term storage in a sealed container, away from moisture and light.[3]	

Biological Activities and Mechanisms of Action

Rehmannioside C is recognized for its significant anti-inflammatory and hepatoprotective properties.[4] Emerging evidence also points towards its potential neuroprotective effects, a characteristic shared with other iridoid glycosides found in Rehmannia glutinosa.[5][6] The therapeutic effects of **Rehmannioside C** are believed to be mediated through the modulation of critical inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of **Rehmannioside C** are primarily attributed to its ability to inhibit the NF-kB signaling pathway.[4] NF-kB is a crucial transcription factor that regulates the



expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[7] By blocking the activation of NF-κB, **Rehmannioside C** can suppress the production of these inflammatory mediators, thereby mitigating the inflammatory response.[4]



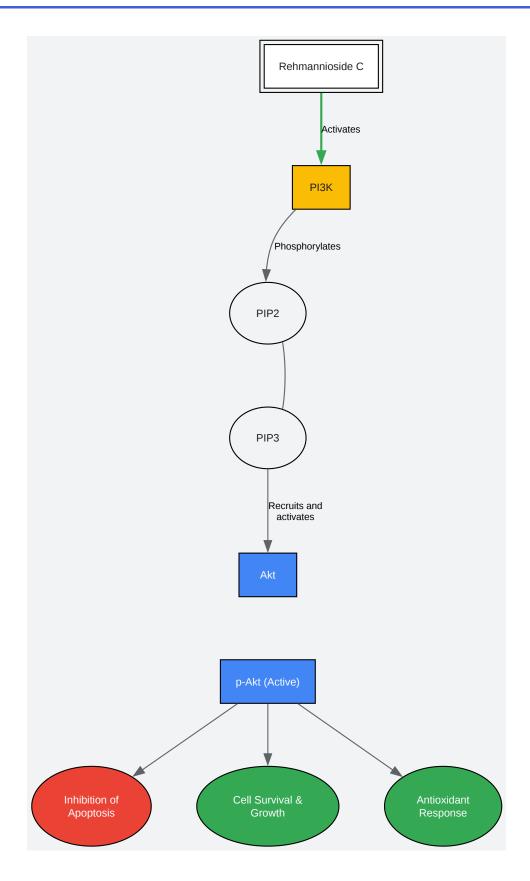
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Caption: Proposed mechanism of NF-kB inhibition by Rehmannioside C.

Hepatoprotective and Neuroprotective Effects via PI3K/Akt Signaling

Rehmannioside C is also implicated in the activation of the PI3K/Akt signaling pathway, which is a central regulator of cell survival, proliferation, and apoptosis.[1][8] By activating this pathway, Rehmannioside C can promote the expression of anti-apoptotic proteins and antioxidant enzymes, thereby protecting cells from damage.[4] This mechanism is thought to underlie its hepatoprotective and neuroprotective activities. For instance, in liver cells, activation of PI3K/Akt can mitigate oxidative stress and prevent apoptosis, thus protecting the liver from injury.[4] Similarly, in neuronal cells, this pathway is crucial for promoting cell survival and protecting against neurodegeneration. While much of the detailed research has focused on the related compound Rehmannioside A, the structural similarity suggests a comparable mechanism for Rehmannioside C.[4][9]





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Caption: Postulated activation of the PI3K/Akt signaling pathway by **Rehmannioside C**.



Quantitative Data

Specific quantitative data for **Rehmannioside C**, such as IC₅₀ values, are not extensively reported in the literature. Most studies have focused on the effects of the whole extract of Rehmannia glutinosa or its other major constituents. However, some studies provide context for the activity of iridoid glycosides from this plant.

Assay	Compound/Extract	Result	Reference
Inhibition of NO production (LPS-induced)	Rehmachingiioside A (an iridoid glycoside)	IC50 = 7.3 μM	[10]
Hepatoprotective activity (APAP-induced)	Various iridoid glycosides	Active at 10 μM	[10]
Inhibition of CYP3A4, 2C9, 2D6	Rehmannioside A	IC ₅₀ = 10.08, 12.62, 16.43 μM respectively	

Note: This table includes data from related compounds to provide a context for the potential potency of **Rehmannioside C**.

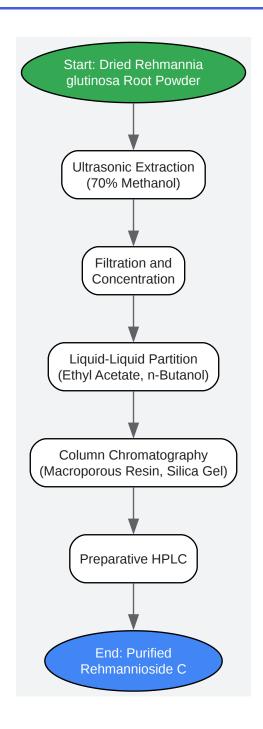
Experimental Protocols

The following protocols are representative methods for the extraction, analysis, and in vitro evaluation of **Rehmannioside C** and other iridoid glycosides from Rehmannia glutinosa.

Extraction and Isolation of Rehmannioside C

This protocol describes a general method for the extraction and purification of iridoid glycosides from Rehmannia glutinosa.





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Caption: General workflow for the extraction and isolation of **Rehmannioside C**.

Methodology:

 Extraction: The air-dried and powdered roots of Rehmannia glutinosa are extracted with 70% methanol using ultrasonication. This process is typically repeated multiple times to ensure maximum yield.



- Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.
- Column Chromatography: The n-butanol fraction is subjected to column chromatography using macroporous adsorption resin followed by silica gel chromatography. Elution is performed with a gradient of methanol in water or chloroform-methanol.
- Purification: Fractions containing Rehmannioside C, as identified by thin-layer chromatography (TLC) or HPLC, are pooled and further purified by preparative HPLC to yield the pure compound. [2][11]

Analytical Method: UPLC-Q-TOF-MS

A highly sensitive and accurate method for the identification and quantification of **Rehmannioside C** is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Instrumentation and Conditions:

- UPLC System: Waters ACQUITY UPLC or similar.
- Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 × 100 mm, 1.8 μm).[12]
- Mobile Phase: A gradient of acetonitrile (B) and 0.1% formic acid in water (A).[12]
 - Example Gradient: 0-1 min, 1% B; 1-3 min, 1-3% B; 3-10 min, 3-11% B; 10-22 min, 11-30% B; 22-25 min, 30-100% B.[12]
- Flow Rate: 0.3 mL/min.[12]
- Column Temperature: 30-35°C.[12]
- Mass Spectrometer: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.



- Ionization Mode: Negative ion mode is often suitable for glycosides.[5]
- Data Acquisition: Full scan mode to detect all ions and targeted MS/MS mode to obtain fragmentation patterns for structural confirmation.

In Vitro Anti-inflammatory Assay: NF-kB Activity

This protocol outlines a method to assess the inhibitory effect of **Rehmannioside C** on NF-κB activation in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages or HEK293T cells transfected with an NF-κB reporter construct.

Methodology:

- Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
- Treatment: Pre-treat cells with various concentrations of **Rehmannioside C** for 1-2 hours.
- Stimulation: Induce inflammation by adding an NF-κB activator, such as lipopolysaccharide (LPS) (1 μg/mL) or TNF-α (10 ng/mL), and incubate for the appropriate time (e.g., 30 minutes for phosphorylation studies, 6-24 hours for reporter gene assays).
- Analysis:
 - Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of IκBα and the p65 subunit of NF-κB. An increase in phosphorylation indicates NF-κB activation.
 - Reporter Gene Assay: For cells with a reporter construct, measure the luciferase activity,
 which is proportional to NF-κB transcriptional activity.
 - Immunofluorescence: Fix and stain cells for the p65 subunit to visualize its translocation from the cytoplasm to the nucleus upon activation.

Conclusion and Future Directions



Rehmannioside C is a promising bioactive compound from Rehmannia glutinosa with demonstrated anti-inflammatory and cytoprotective properties. Its mechanism of action appears to be linked to the modulation of the NF-kB and PI3K/Akt signaling pathways. While current research provides a solid foundation, further studies are needed to fully elucidate its therapeutic potential. Specifically, in vivo studies in animal models of inflammatory diseases and neurodegenerative disorders are warranted to confirm its efficacy and safety. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial for its development as a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and mechanisms of Rehmannioside C.

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